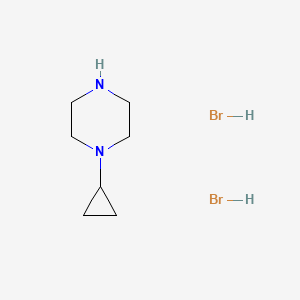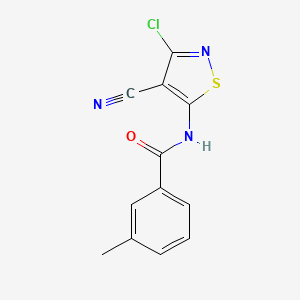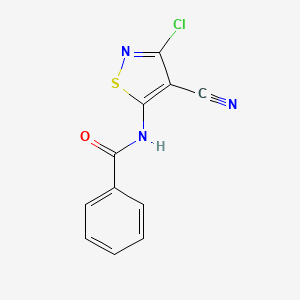
Fmoc-Gly-Gly-Phe-OH
描述
作用机制
Target of Action
Fmoc-Gly-Gly-Phe-OH is primarily used in the synthesis of antibody-drug conjugates (ADCs) . ADCs are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer. They are complex molecules composed of an antibody linked to a biologically active cytotoxic (anti-cancer) payload or drug .
Mode of Action
The this compound compound acts as a cleavable linker in the structure of ADCs . The linker’s role is to stably attach the cytotoxic drug to the antibody and then release the drug within the target cell . The cleavable nature of this compound means it can be broken down under certain conditions, allowing for the release of the attached drug .
Biochemical Pathways
The Fmoc group in this compound can be deprotected under basic conditions to obtain a free amine, which can be used for further conjugations . This process is crucial in the synthesis of ADCs. The compound is also a protease cleavable linker, indicating that it can be cleaved by proteases, a type of enzyme, to release the drug in the target cell .
Result of Action
The primary result of the action of this compound is the successful delivery of cytotoxic drugs to target cells via ADCs . By acting as a cleavable linker, it allows for the release of the drug within the target cell, leading to the cell’s death .
Action Environment
The action of this compound is influenced by the biochemical environment within the target cells. For instance, the cleavage of the linker and subsequent release of the drug is dependent on the presence of certain enzymes and conditions within the cell . Furthermore, factors such as pH and the presence of certain ions can influence the self-assembly of compounds like this compound .
生化分析
Biochemical Properties
Fmoc-Gly-Gly-Phe-OH plays a crucial role in biochemical reactions, particularly in the synthesis of antibody-drug conjugates (ADCs). It acts as a cleavable linker, facilitating the attachment of drugs to antibodies . This compound interacts with enzymes such as proteases, which cleave the linker to release the drug at the target site. The interaction between this compound and proteases is essential for the controlled release of therapeutic agents, enhancing the efficacy of ADCs .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. This compound has been shown to promote cell adhesion and proliferation, making it useful in tissue engineering and regenerative medicine . Additionally, this compound can modulate cell signaling pathways by interacting with specific receptors and enzymes, thereby affecting gene expression and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its role as a cleavable linker in ADCs. Upon reaching the target site, proteases cleave the linker, releasing the drug . This process involves non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking interactions . These interactions facilitate the self-assembly of the peptide into nanostructures, enhancing its stability and efficacy in drug delivery .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation properties. Studies have shown that this compound forms stable hydrogels under specific conditions, which can be used for sustained drug release . Over time, the hydrogel degrades, releasing the encapsulated drug in a controlled manner. This temporal effect is crucial for maintaining the therapeutic efficacy of the drug .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower dosages, the compound promotes cell adhesion and proliferation without causing significant toxicity . At higher dosages, it may exhibit toxic effects, including cell death and tissue damage . These dosage-dependent effects are essential for determining the optimal therapeutic dose of this compound in clinical applications.
Metabolic Pathways
This compound is involved in metabolic pathways related to peptide synthesis and degradation. It interacts with enzymes such as proteases and peptidases, which cleave the peptide into smaller fragments . These metabolic pathways are crucial for the controlled release of therapeutic agents in ADCs, ensuring that the drug is delivered to the target site in a timely manner .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is transported across cell membranes via endocytosis and is distributed within the cytoplasm and other cellular compartments . The localization and accumulation of this compound in specific tissues are essential for its therapeutic efficacy in drug delivery systems .
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm, lysosomes, and endosomes . The subcellular localization of this compound is influenced by targeting signals and post-translational modifications, which direct it to specific organelles . This localization is crucial for the controlled release of therapeutic agents in ADCs, ensuring that the drug is delivered to the target site with high precision .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Gly-Gly-Phe-OH typically involves solid-phase peptide synthesis (SPPS) using the Fmoc strategy. The process begins with the attachment of the first amino acid to a resin, followed by sequential addition of protected amino acids. The Fmoc group is used to protect the amino group during the synthesis. The final product is obtained after cleavage from the resin and deprotection of the Fmoc group .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity. The use of green chemistry principles, such as employing calcium (II) iodide as a protective agent, has been explored to make the process more environmentally friendly .
化学反应分析
Types of Reactions
Fmoc-Gly-Gly-Phe-OH undergoes various chemical reactions, including:
Hydrolysis: The Fmoc group can be removed under basic conditions to yield the free amine.
Coupling Reactions: It can be coupled with other peptides or molecules to form more complex structures.
Common Reagents and Conditions
Hydrolysis: Typically performed using bases such as piperidine.
Major Products
The major products formed from these reactions include deprotected peptides and more complex peptide conjugates, which can be used in various biomedical applications .
科学研究应用
Chemistry
Fmoc-Gly-Gly-Phe-OH is used in the synthesis of complex peptides and proteins, facilitating the study of protein structure and function .
Biology
In biological research, it is used to create peptide-based hydrogels for cell culture and tissue engineering .
Medicine
The compound is crucial in the development of ADCs, which are used in targeted cancer therapy. These conjugates deliver cytotoxic drugs specifically to cancer cells, reducing damage to healthy cells .
Industry
In the pharmaceutical industry, this compound is used in the large-scale synthesis of therapeutic peptides and proteins .
相似化合物的比较
Similar Compounds
Fmoc-Gly-Gly-OH: Another cleavable linker used in ADCs.
Fmoc-Gly-Gly-Gly-OH: A similar compound with an additional glycine residue, also used in ADCs.
Uniqueness
Fmoc-Gly-Gly-Phe-OH is unique due to the presence of phenylalanine, which can enhance the hydrophobic interactions and stability of the peptide conjugates. This makes it particularly useful in the synthesis of stable and effective ADCs .
属性
IUPAC Name |
(2S)-2-[[2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]amino]acetyl]amino]-3-phenylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N3O6/c32-25(29-16-26(33)31-24(27(34)35)14-18-8-2-1-3-9-18)15-30-28(36)37-17-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,23-24H,14-17H2,(H,29,32)(H,30,36)(H,31,33)(H,34,35)/t24-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFGUUZVZUIXKQZ-DEOSSOPVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CNC(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)CNC(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[(2R)-5,5-dimethyloxolan-2-yl]methanol](/img/structure/B3106680.png)

![1-Bromo-9H-pyrido[3,4-b]indole](/img/structure/B3106683.png)



![tert-butyl (4ar,7as)-octahydropyrrolo[3,4-b]morpholine-6-carboxylate](/img/structure/B3106722.png)






